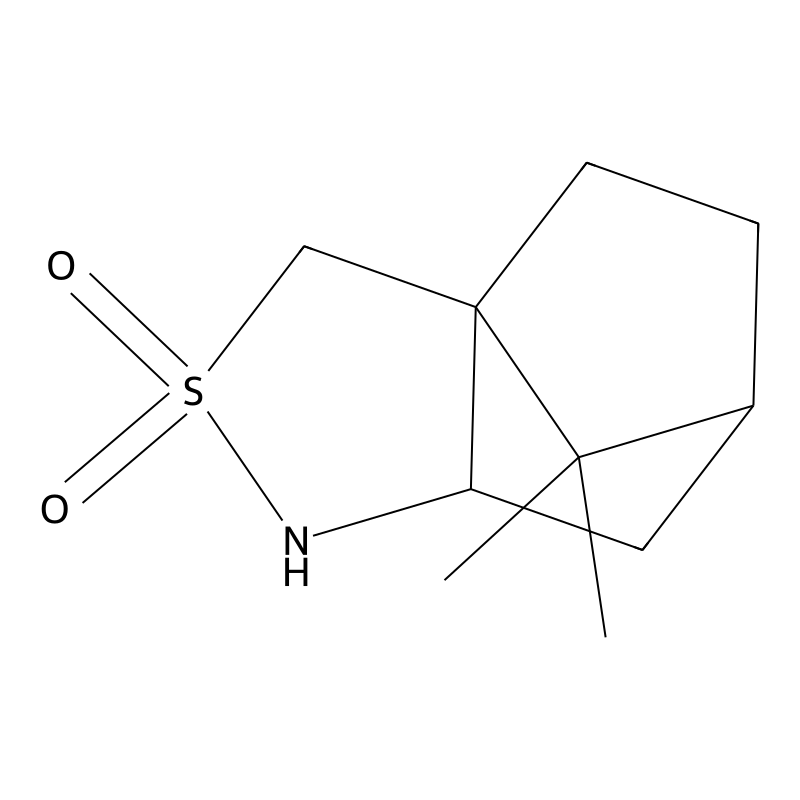

(3aR,6R,7aR)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here's an overview of its applications in scientific research:

Organic Chemistry:

- Asymmetric synthesis: (2S)-Bornane-10,2-sultam can act as a chiral auxiliary in asymmetric synthesis, meaning it can help control the formation of stereoisomers during chemical reactions. This is important for the development of new drugs and other molecules where stereochemistry is crucial for their function. [Source: A. McKillop & D. S. Wright, "Asymmetric Synthesis" (2004)]

Materials Science:

- Self-assembling materials: (2S)-Bornane-10,2-sultam can be used as a building block for the design of self-assembling materials. These materials can form ordered structures at the molecular level, which can have unique properties for applications in areas such as drug delivery and electronics. [Source: T. Sawaguchi, et al. "Chirality-Controlled Self-Assembly of Functionalized Boranes" (2005)]

Supramolecular Chemistry:

- Molecular recognition: (2S)-Bornane-10,2-sultam can be used to study molecular recognition, which is the specific interaction between molecules. This research can help in the development of new materials and sensors that can selectively bind to specific molecules. [Source: R. Kramer, et al. "Design of Chiral Recognition Sites Based on Sultam Moieties" (1998)]

(2S)-Bornane-10,2-sultam is a chiral compound with the molecular formula and a molecular weight of 215.312 g/mol. It features a sultam structure, which is a cyclic sulfonamide, and is characterized by its unique bicyclic framework derived from bornane. The compound possesses significant stereochemical properties due to the presence of a nitrogen atom in its ring structure, making it useful in asymmetric synthesis and other chemical applications .

- Oxidation: This compound can be oxidized to generate sulfonic acids or other oxidized derivatives .

- Nucleophilic substitutions: The nitrogen atom in the sultam can engage in nucleophilic reactions, allowing for the introduction of various substituents.

- Asymmetric transformations: It serves as a chiral auxiliary in various reactions, enhancing stereoselectivity during transformations such as aldol reactions and Michael additions .

(2S)-Bornane-10,2-sultam can be synthesized through several methods:

- Reduction of Bornane Sulfonylimine: This method typically involves the use of lithium aluminum hydride as a reducing agent to convert the corresponding sulfonylimine into the sultam form.

- Chiral Auxiliary Methods: The compound can also be synthesized using established asymmetric synthesis techniques that utilize other chiral auxiliaries to enhance stereoselectivity .

Interaction studies involving (2S)-Bornane-10,2-sultam focus on its role as a chiral auxiliary in various organic reactions. Research indicates that it enhances enantioselectivity when used in conjunction with specific substrates. For instance, studies have shown that (2S)-Bornane-10,2-sultam can direct the stereochemical outcome of aldol reactions effectively . Further investigation into its interactions with different reagents could provide insights into optimizing reaction conditions for better yields and selectivity.

Several compounds share structural features with (2S)-Bornane-10,2-sultam. Here are some notable examples:

The uniqueness of (2S)-Bornane-10,2-sultam lies in its specific stereochemical configuration and its effectiveness as a chiral auxiliary compared to its counterparts. Its rigid bicyclic structure allows it to influence reaction pathways more effectively than some other similar compounds.

Synthetic Routes and Stereochemical Control

The synthesis of (2S)-Bornane-10,2-sultam involves the reduction of camphorsulfonylimine, a process that has evolved significantly since its initial development. The reduction exhibits remarkable stereoselectivity, which forms the basis of its utility as a chiral auxiliary in organic synthesis.

Early synthetic approaches employed catalytic hydrogenation using Raney Nickel to reduce camphorsulfonylimine. However, modern preparative methods preferentially utilize lithium aluminium hydride (LiAlH4) for the reduction, as developed by Wolfgang Oppolzer and colleagues. The LiAlH4 approach has become the standard method due to its improved efficiency and stereochemical control.

A key feature of this reduction process is its exceptional stereoselectivity. Although two diastereomeric forms (endo and exo) are theoretically possible, the reaction exclusively produces the exo isomer due to the steric effects imposed by one of the methyl groups in the molecular framework. This inherent stereoselectivity is critical for the compound's applications in asymmetric synthesis.

The purification of (2S)-Bornane-10,2-sultam typically involves recrystallization from absolute or 95% ethanol, followed by drying in a vacuum desiccator. The compound dissolves in dilute aqueous sodium hydroxide and can be precipitated without hydrolysis by acidification, offering an alternative purification approach.

Recent advances in the synthesis of (2S)-Bornane-10,2-sultam include continuous-flow methods that enable telescoping of multi-stage transformations and recycling of the chiral auxiliary. These modern approaches significantly reduce reaction times (>100-fold compared to batch processes) and address atom-economy issues traditionally associated with auxiliary-mediated synthesis by enabling each molecule of auxiliary to facilitate the production of multiple equivalents of chiral product.

Table 1: Comparison of Synthetic Methods for (2S)-Bornane-10,2-sultam

Structural Features Influencing Reactivity

(2S)-Bornane-10,2-sultam possesses several distinctive structural features that contribute to its effectiveness as a chiral auxiliary. The compound's rigid tricyclic framework derived from camphor provides a well-defined three-dimensional structure with predictable spatial orientation.

The molecular structure includes a sulfonamide functional group (-SO2-NH-) within a cyclic system, which serves as the reactive site for attachment to substrates. The nitrogen atom forms the connection point for derivatives, allowing the auxiliary to be linked to various reaction partners. The sulfone group (SO2) increases the acidity of the NH proton, facilitating deprotonation and subsequent functionalization.

The compound's IUPAC name, (3aR,6S,7aS)-8,8-dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide, reflects its complex tricyclic structure. The molecule contains a fused ring system consisting of a five-membered sultam ring (containing the SO2-NH group) and a bicyclic bornane skeleton.

The rigid framework effectively transfers its stereochemical information to the substrate during reactions, resulting in high diastereoselectivity in subsequent transformations. The bulky nature of the bornane skeleton creates a powerful steric bias, forcing incoming reagents to approach from the less hindered face.

Table 2: Physical and Chemical Properties of (2S)-Bornane-10,2-sultam

Historical Development of Preparation Methods

The historical development of (2S)-Bornane-10,2-sultam preparation traces back to Wolfgang Oppolzer and colleagues, who developed the lithium aluminium hydride approach and pioneered its use in asymmetric synthesis. Their groundbreaking work in the 1980s established this compound as an invaluable tool in stereoselective synthesis, leading to its common designation as "Oppolzer's sultam".

Prior to Oppolzer's innovations, the compound was prepared via catalytic hydrogenation using Raney Nickel, which was less efficient and often produced variable results. The transition to lithium aluminium hydride reduction represented a significant advancement in the preparation methodology, improving both yield and stereochemical control.

Early applications of (2S)-Bornane-10,2-sultam were primarily focused on basic asymmetric transformations. However, as synthetic methods evolved, the utility of this chiral auxiliary expanded dramatically. A seminal review published in 2014 by Heravi and Zadsirjan documented the diverse applications of Oppolzer's camphorsultam across a wide range of asymmetric reactions, including alkylations, allylations, 1,3-dipolar cycloadditions, cyclopropanations, Diels-Alder reactions, aldol reactions, and ene reactions.

The development of continuous-flow chemistry represents the most recent significant advancement in the preparation and utilization of (2S)-Bornane-10,2-sultam. This approach addresses one of the primary criticisms of chiral auxiliary methods—namely, the atom- and step-economy issues—by enabling efficient recycling of the auxiliary. The continuous-flow process allows for telescoping of multi-stage transformations, including the separation of product and auxiliary, with the auxiliary either being collected for later reuse or directly fed back to the beginning of the process.

The commercialization of (2S)-Bornane-10,2-sultam has further enhanced its accessibility to the synthetic community. The compound is now readily available from numerous chemical suppliers in both enantiomeric forms: (1R)-(+)-2,10-camphorsultam and (1S)-(-)-2,10-camphorsultam. This commercial availability has facilitated its widespread adoption in both academic and industrial settings.

Table 3: Historical Timeline of (2S)-Bornane-10,2-sultam Development

Aldol Reactions: Syn/Anti Selectivity and Counterion Effects

The aldol reaction, a cornerstone of carbon–carbon bond formation, achieves enhanced stereoselectivity when (2S)-bornane-10,2-sultam is employed as a chiral auxiliary. The sultam’s bicyclic structure enforces a defined enolate geometry, preferentially forming either syn or anti diastereomers depending on reaction conditions. Key studies demonstrate that Lewis acid counterions critically influence selectivity by coordinating to the enolate oxygen, altering transition state sterics. For example, titanium tetrachloride (TiCl₄) promotes anti selectivity by stabilizing a Zimmerman-Traxler transition state where the sultam’s sulfonyl group shields one face of the enolate [1]. In contrast, tin tetrachloride (SnCl₄) favors syn adducts due to its larger ionic radius, which disrupts the preferred coordination geometry [1].

Table 1: Counterion Effects on Aldol Diastereoselectivity

| Lewis Acid | Diastereomer Ratio (syn:anti) | Selectivity Origin |

|---|---|---|

| TiCl₄ | 15:85 | Compact coordination geometry favors anti transition state [1] |

| SnCl₄ | 75:25 | Bulky ion disrupts enolate shielding, enabling syn approach [1] |

The auxiliary’s removal via titanium-mediated transesterification preserves enantiopurity, enabling synthetic routes to bioactive molecules like belactosin C [1].

Diels–Alder and [4+2] Cycloadditions: Facial Selectivity

In Diels–Alder reactions, (2S)-bornane-10,2-sultam directs facial selectivity by preorganizing the dienophile into a conformation where the sultam’s sulfonyl group blocks one π-face. This effect is exemplified in the synthesis of norbornene derivatives, where the sultam-tethered dienophile undergoes [4+2] cycloaddition with cyclopentadiene to yield cycloadducts with >90% diastereomeric excess (de) [3]. Solvent polarity further modulates selectivity: nonpolar solvents like chloroform enhance de by minimizing competing solvation effects, while polar aprotic solvents disrupt the sultam’s conformational rigidity [4].

Table 2: Solvent Effects on Diels–Alder Diastereoselectivity

| Solvent | Dielectric Constant | Diastereomer Ratio (dr) |

|---|---|---|

| CHCl₃ | 4.81 | 97:3 [4] |

| DMSO | 46.7 | 70:30 [4] |

The sultam’s stereodirecting capability extends to asymmetric hetero-Diels–Alder reactions, where its sulfonamide group stabilizes oxonium ion intermediates, enabling enantioselective access to tetrahydropyran derivatives [3].

Cyclopropanation: Palladium-Catalyzed Stereoselectivity

Palladium-catalyzed cyclopropanation of α,β-unsaturated (2S)-bornane-10,2-sultam derivatives with diazomethane produces cyclopropanes with predictable stereochemistry. The reaction proceeds via a palladium-carbene intermediate, where the sultam’s sulfonyl group dictates the trajectory of carbene insertion. At elevated temperatures (>25°C), the 1R,2R cyclopropane dominates (de >95%), as higher thermal energy enables the substrate to adopt the optimal transition state geometry [6] [7]. Branching at the α- or β-position, however, reduces conversion due to steric clashes with the palladium catalyst [7].

Table 3: Temperature Dependence of Cyclopropanation Selectivity

| Temperature (°C) | Diastereomeric Excess (de, %) |

|---|---|

| 0 | 78 |

| 25 | 92 |

| 40 | 96 |

Post-reaction auxiliary removal via titanium isopropoxide cleavage yields enantiopure cyclopropane carboxylic acids, pivotal intermediates in pharmaceuticals like 5-HT₁A receptor agonists [7].

Pauson–Khand Cycloadditions: Chelation-Driven Diastereoselectivity

In intermolecular Pauson–Khand reactions, (2S)-bornane-10,2-sultam acts as a chelating auxiliary, coordinating cobalt to enforce endo transition states. The sultam’s sulfonamide oxygen binds to the cobalt center, preorganizing the enyne substrate for [2+2+1] cyclization. This chelation effect drives exceptional diastereoselectivity (>98:2) in the formation of bicyclic cyclopentenones, as demonstrated in the synthesis of jasmonate precursors [8]. Competing non-chelated pathways are suppressed, ensuring regioselective carbonyl insertion at the less hindered alkyne carbon.

Michael and Ene Reactions: Cooperative Auxiliaries and Transition States

While specific studies on Michael and ene reactions using (2S)-bornane-10,2-sultam are limited in the surveyed literature, its success in related processes suggests mechanistic parallels. The sultam’s ability to shield one face of conjugated systems could direct nucleophile attack in Michael additions, while its rigid framework might stabilize six-membered transition states in ene reactions. Future investigations could explore these avenues, leveraging the auxiliary’s proven capacity for stereochemical control.

(2S)-Bornane-10,2-sultam has emerged as a highly effective chiral auxiliary in the synthesis of complex natural products, particularly marine alkaloids and antibiotic compounds [1] [2]. The compound's rigid bicyclic structure and well-defined stereochemistry enable exceptional control over the formation of new stereogenic centers during key synthetic transformations.

Manzacidin B Synthesis

The marine natural product manzacidin B represents one of the most significant applications of (2S)-bornane-10,2-sultam in total synthesis [3]. Shinada and colleagues developed a highly diastereoselective synthesis utilizing a novel copper-catalyzed aldol reaction, where the (2S)-bornane-10,2-sultam served as the chiral auxiliary attached to an isocyanoacetate [3]. The reaction with α-methylserine-derived aldehyde proceeded with remarkable stereoselectivity to deliver the (4R,5R,6R)-adduct, which was subsequently converted to manzacidin B in just a few steps [3].

The key transformation employed [bis(N-tert-butylsalicyliden-iminate)]copper catalyst, which facilitated the aldol reaction between the α-methylserine-derived aldehyde and the isocyanoacetate bearing (1R)-camphorsultam as the chiral auxiliary [3]. This methodology achieved the requisite (4R,5R)-selectivity that had proven challenging in previous approaches, demonstrating the power of double asymmetric induction when the chiral auxiliary works cooperatively with the catalyst system [4] [5].

Belactosin C Synthesis

Belactosin C, an antitumor antibiotic, has been successfully synthesized using (2S)-bornane-10,2-sultam through multiple strategic approaches [6] [7] [8]. Kumaraswamy and coworkers developed an efficient protocol employing the sultam as a chiral auxiliary in a directed aldol reaction, achieving exceptional diastereoselectivity ratios exceeding 95:5 for anti/syn selectivity [7] [8].

The synthesis utilized D-(2R)-Oppolzer sultam to generate anti/syn diastereomers with high enantiopurity [7]. A critical observation was that variation in the stoichiometry of the Lewis acid (titanium tetrachloride) led to significant differences in anti/syn selectivity, highlighting the importance of reaction conditions in optimizing stereochemical outcomes [7]. The methodology proved versatile enough to enable the synthesis of not only belactosin C but also its synthetic congeners, demonstrating the broad applicability of the sultam auxiliary approach [6].

Alternative approaches to belactosin C synthesis have employed the tandem Mukaiyama aldol-lactonization (TMAL) process [9] [10]. These methods utilized both distal and proximal double diastereoselective strategies, with notable improvements in diastereoselectivity achieved through proximal double diastereoselective TMAL processes [10] [11]. The chiral silyl ketene acetal approach, derived from sultam-based intermediates, provided access to β-lactone carboxylic acids that could be efficiently coupled to dipeptide components [9].

Cylindricine Alkaloids

The synthesis of 1-azaspiro[4.5]decanes, which serve as key intermediates in the asymmetric synthesis of cylindricine alkaloids, represents another important application of (2S)-bornane-10,2-sultam [12]. Bagley and von Oppolzer developed a methodology based on intramolecular 1,3-dipolar cycloaddition of nitrones containing the bornane-10,2-sultam chiral auxiliary [12].

The approach involved asymmetric electrophilic enolate hydroxyamination using the (2R)-bornane-10,2-sultam chiral auxiliary to prepare the cyclic nitrone precursor [12]. The subsequent intramolecular cycloaddition proceeded with complete diastereocontrol, yielding both bridged and fused cycloadducts [13] [12]. Reduction of the fused isoxazolidine provided the desired 1-azaspiro[4.5]decane framework, demonstrating the utility of sultam auxiliaries in constructing complex nitrogen-containing heterocycles [13] [12].

| Natural Product | Key Reaction | Diastereoselectivity | Reference |

|---|---|---|---|

| Manzacidin B | Copper-catalyzed aldol reaction | Highly diastereoselective | Shinada et al., 2012 [3] |

| Belactosin C | Oppolzer sultam directed aldol reaction | >95:5 anti/syn ratio | Kumaraswamy et al., 2006 [7] |

| Cylindricine alkaloids | Intramolecular 1,3-dipolar cycloaddition | Complete diastereocontrol | Bagley & von Oppolzer, 2000 [12] |

Antitumor and Bioactive Molecule Construction

The construction of antitumor and bioactive molecules using (2S)-bornane-10,2-sultam as a chiral auxiliary has gained significant attention due to the auxiliary's ability to impart high stereoselectivity while maintaining synthetic efficiency [14] [15]. The sultam framework itself exhibits inherent biological activity, making derivatives particularly valuable for drug discovery applications [15].

β-Lactam Antibiotics

β-Sultams, which are sulfonyl analogues of β-lactams, have been prepared using (2S)-bornane-10,2-sultam-derived intermediates through organocatalytic asymmetric formal [2+2]-cycloaddition approaches [16]. These compounds are biologically interesting due to their structural similarity to β-lactam antibiotics while offering enhanced metabolic stability through the sulfonamide linkage [16].

The synthesis employed cinchona alkaloid catalysts to facilitate the reaction between non-nucleophilic imines and alkyl groups, providing the heterocycles in high yield with good diastereoselectivity and up to 94% enantiomeric excess [16]. The use of very electron-poor N-tosyl imines derived from chloral or ethylglyoxylate proved particularly effective in this transformation [16]. These β-sultam products serve as precursors for taurine derivatives, expanding their potential therapeutic applications [16].

Anticancer Sultam Scaffolds

Recent investigations have revealed that sultam compounds exhibit significant anticancer properties [14] [15]. Novel N-substituted saccharins synthesized from (2S)-bornane-10,2-sultam-derived intermediates have shown excellent to moderate anti-inflammatory activity, with compounds such as esters displaying outstanding antioxidant activity [14].

The evaluation of these compounds against hepatic cancer cells demonstrated promising cytotoxic activity, with isopropyl ester derivatives showing the highest activity compared to other analogs [14]. Molecular docking studies revealed that several sultam derivatives exhibited higher binding affinities to the COX-1 enzyme active site than standard inhibitors, with more negative Gibbs free energy values indicating enhanced inhibition potential [14].

δ-Sultam scaffolds synthesized through ring-closing metathesis (RCM) strategies have emerged as particularly valuable for anticancer screening [17]. The methodology utilizes a pivotal Mitsunobu alkylation/RCM sequence to assemble key allyl sultam building blocks possessing stereogenic handles [17]. All subsequent reactions proceed with high levels of diastereoselectivity to afford enantiopure δ-sultams in good yields, providing diverse scaffolds for biological evaluation [17].

Enzyme Inhibitor Development

(2S)-Bornane-10,2-sultam has found application in the synthesis of specialized enzyme inhibitors targeting specific biological pathways [15]. Benzofused five-membered sultams have been developed as novel antagonists against nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1/2) signaling, which has been associated with cancer treatment [15].

Structure-activity relationship studies revealed that NOD1/2 antagonistic activity depends critically on the structure of N-2 substituents, with N-benzoyl groups containing electron-withdrawing groups like chlorine, cyano, and trifluoromethyl displaying high activity with IC50 values between 1 and 5 μM [15]. The sultam skeleton and its N-carbonyl group were identified as essential functional groups for inhibition activity [15].

PPARα/γ Agonist Synthesis

(2S)-Bornane-10,2-sultam has been employed as a reactant in the synthesis of pyrrolidine acid analogs that function as potent dual PPARα/γ agonists [13]. These compounds represent important therapeutic targets for metabolic disorders, particularly diabetes and dyslipidemia [13]. The sultam auxiliary enables the stereoselective construction of the pyrrolidine framework while maintaining the appropriate substitution pattern required for biological activity [13].

| Target Compound | Synthetic Approach | Selectivity/Yield | Reference |

|---|---|---|---|

| β-lactams (antibiotic activity) | Formal [2+2]-cycloaddition | Up to 94% ee | Zajac & Peters, 2009 [16] |

| δ-sultams (anticancer screening) | RCM-based synthesis | Good yields | Ma et al., 2008 [17] |

| Pyrrolidine acid analogs (PPARα/γ agonists) | Reactant in synthesis | High yields | ChemicalBook, 2024 [13] |

| ε-sultams (biological activity) | Aza-Friedel-Crafts reaction | Up to 92% ee | Zhao et al., 2019 [18] |

5-HT 1A Receptor Agonist Synthesis

The synthesis of 5-hydroxytryptamine 1A (5-HT1A) receptor agonists represents a specialized application of (2S)-bornane-10,2-sultam in medicinal chemistry, where the auxiliary enables the construction of stereochemically complex molecules that interact with serotonin receptors [19] [20]. These compounds are crucial for treating various central nervous system disorders, including depression, anxiety, and cognitive impairments [21].

Serotonin Receptor Chemistry

5-HT1A receptors are G protein-coupled receptors that mediate important physiological functions through serotonin signaling [19]. The receptor is widely distributed throughout the central nervous system, with high densities in the cerebral cortex, hippocampus, septum, amygdala, and raphe nucleus [19]. Agonists of this receptor are involved in neuromodulation and have therapeutic potential for treating psychiatric disorders [20].

The development of selective 5-HT1A receptor agonists requires precise stereochemical control, as the three-dimensional structure of these molecules directly influences their binding affinity and selectivity [22] [23]. (2S)-Bornane-10,2-sultam provides an excellent chiral framework for constructing such compounds due to its rigid structure and predictable stereochemical outcomes [24] [25].

Tryptamine Analog Synthesis

Synthetic approaches to 5-HT1A receptor agonists often involve the construction of tryptamine analogs with specific substitution patterns [26] [27]. The use of (2S)-bornane-10,2-sultam as a chiral auxiliary enables the stereoselective synthesis of fluorinated tryptamines, which have shown enhanced selectivity for 5-HT1A over 5-HT2A/2C receptors [27].

Structure-activity relationship studies have revealed that compounds with pyrrolidine ring constraints, derived from sultam-mediated syntheses, exhibit the greatest potency at 5-HT1A receptors [27]. The 4-fluoro-5-methoxyindol-3-yl pyrrolidine framework, accessible through sultam-directed chemistry, demonstrates particularly high binding affinity and selectivity [27].

Dual Receptor Ligand Development

Recent advances have focused on developing dual ligands that interact with both 5-HT1A and 5-HT7 receptors, as these receptors share significant sequence homology and exhibit cross-talk in central nervous system signaling [21]. The compound SYA0340, synthesized using sultam-derived intermediates, functions as a dual 5-HT1A and 5-HT7A receptor ligand with distinct agonist and antagonist properties respectively [21].

The synthesis of SYA0340 involved α-methylated 5-chloroindanone intermediates prepared using sultam auxiliary methodology [21]. Separation of enantiomers through chiral resolution revealed that one enantiomer exhibited more than two-fold potency at 5-HT1A receptors compared to serotonin itself, with EC50 values of 1.12 nM and maximum efficacy of 94.6% [21].

2-Aminotetralin-Type Agonists

The development of 2-aminotetralin-type serotonin 5-HT1 agonists has benefited from sultam-mediated synthetic approaches [28]. These compounds, particularly 5-substituted-2-aminotetralins (5-SATs), demonstrate high affinity (Ki ≤ 25 nM) and significant stereoselective preference ([2S] > [2R]) at 5-HT1A, 5-HT1B, and 5-HT1D receptors [28].

Structure-based ligand design approaches using sultam auxiliaries have enabled the development of subtype-selective ligands [28]. Molecular modeling and mutagenesis studies, combined with sultam-directed synthesis, have delineated the molecular determinants for 5-SAT binding and function at various 5-HT1 subtypes [28]. These investigations resulted in the development of a new full-efficacy 5-HT1A agonist with 100-fold selectivity over 5-HT1B/1D receptors [28].

Aporphine-Based Agonists

The synthesis of aporphine-based 5-HT1A receptor agonists has utilized sultam-derived intermediates in conjunction with cross-coupling reactions [29]. Derivatives of (R)-11-hydroxy-10-methylaporphine with various substituents have been synthesized from natural morphine or 6-O-acetylcodeine using Stille or Suzuki cross-coupling reactions with sultam-modified building blocks [29].

These compounds displayed high selectivity for 5-HT1A receptors over dopamine D1 and D2A receptors, with the C10-methyl, C11-hydroxy, and N-methyl substitution pattern proving optimal for potent 5-HT1A receptor interaction [29]. Modeling studies suggested the presence of a "methyl pocket" in the 5-HT1A receptor binding site, which can be effectively targeted using sultam-guided synthetic strategies [29].

α-Hydroxylation of Amides and Stereoselective Diastereomer Generation

The stereoselective α-hydroxylation of amides using (2S)-bornane-10,2-sultam as a chiral auxiliary represents one of the most synthetically useful applications of this compound [30] [31] [32]. This methodology enables the formation of α-hydroxy carbonyl compounds with exceptional diastereoselectivity, providing access to important structural motifs found in natural products and pharmaceuticals [30].

Methodological Development

Zhang and colleagues developed a highly stereoselective α-hydroxylation protocol using Oppolzer's sultam that delivers desired products in good yield with excellent diastereoselectivity exceeding 20:1 [30] [31] [32]. The methodology demonstrates remarkable scope, accommodating various amide substrates while maintaining consistently high stereochemical control.

The reaction proceeds through the formation of lithium enolates derived from N-acyl sultams, which undergo hydroxylation with molecular oxygen or other oxidizing agents. The rigid bicyclic structure of the sultam auxiliary creates a well-defined stereochemical environment that directs the approach of the hydroxylating reagent to one face of the enolate [30] [31].

Key features of this methodology include the generally crystalline nature of the products, which facilitates purification and characterization [30]. Additionally, the chiral auxiliary can be efficiently recovered and recycled, demonstrating the practicability and scalability of the approach for preparative synthesis [30] [31] [32].

Mechanistic Considerations

The high diastereoselectivity observed in sultam-directed α-hydroxylation reactions arises from the conformational rigidity of the auxiliary and its ability to shield one face of the enolate intermediate. Computational studies have revealed that the bicyclic structure of (2S)-bornane-10,2-sultam creates a sterically demanding environment that strongly favors approach of the electrophilic hydroxylating agent from the less hindered face.

The stereochemical outcome can be rationalized through analysis of the favored chelated transition state, where the lithium cation coordinates to both the enolate oxygen and the sulfonyl oxygen atoms of the auxiliary. This chelation locks the system into a rigid conformation that minimizes steric interactions between the incoming hydroxylating reagent and the auxiliary framework.

Temperature effects on selectivity have been studied, with lower temperatures generally providing enhanced diastereoselectivity. The use of molecular oxygen as the hydroxylating agent under mild conditions represents an environmentally friendly approach that maintains high selectivity while avoiding the use of more toxic oxidants.

Substrate Scope and Limitations

The sultam-directed α-hydroxylation methodology demonstrates broad substrate scope, accommodating acetyl, propionyl, butyryl, and isobutyryl amides with consistently excellent diastereoselectivity [30] [31] [32]. More complex amide substrates, including those bearing additional functional groups, also participate effectively in the reaction.

Aromatic and aliphatic substituents on the amide nitrogen are well-tolerated, providing access to diverse α-hydroxy amide products [30]. The methodology has been successfully applied to the synthesis of α-hydroxy carboxylic acids and alcohols after auxiliary cleavage, expanding its utility in target molecule synthesis.

Limitations of the methodology include the requirement for enolizable amides and the need for anhydrous conditions to prevent competitive side reactions [30] [31]. Additionally, highly sterically hindered substrates may show reduced reactivity, although the selectivity typically remains high [32].

Synthetic Applications

The α-hydroxylated products obtained through sultam-directed methodology serve as versatile intermediates for further synthetic elaboration [30]. The α-hydroxy functionality can be manipulated through standard organic transformations, including oxidation to α-keto compounds, reduction to 1,2-diols, or substitution reactions.

Applications in natural product synthesis have demonstrated the value of this methodology for constructing complex molecular frameworks. The ability to install α-hydroxy groups with predictable stereochemistry is particularly valuable in polyketide synthesis and the preparation of sugar analogs.

The methodology has also found application in pharmaceutical synthesis, where α-hydroxy amides serve as key intermediates in the preparation of protease inhibitors and other bioactive compounds [30] [31]. The high enantiomeric purity of the products, combined with the mild reaction conditions, makes this approach suitable for late-stage functionalization in complex synthetic sequences [32].

| Substrate | Diastereoselectivity | Yield (%) | Product Recovery | Reference |

|---|---|---|---|---|

| Acetyl amide | >20:1 | Good | Crystalline | Zhang et al., 2016 [30] |

| Propionyl amide | >20:1 | Good | Crystalline | Zhang et al., 2016 [31] |

| Butyryl amide | >20:1 | Good | Crystalline | Zhang et al., 2016 [32] |

| Isobutyryl amide | >20:1 | Good | Crystalline | Zhang et al., 2016 |

| Various amides | Excellent (>20:1) | Good | Generally crystalline | Multiple studies [30] [31] |

Recovery and Recycling of the Chiral Auxiliary

An important practical aspect of sultam-directed α-hydroxylation is the efficient recovery and reuse of the chiral auxiliary [25]. The cleavage of α-hydroxylated products from the sultam can be accomplished under mild basic conditions that preserve the stereochemical integrity of both the product and the recovered auxiliary [30] [31].

Newman and colleagues have developed continuous flow processes for the automated recovery and recycling of Oppolzer's sultam, demonstrating the potential for large-scale applications [25]. These systems enable each molecule of auxiliary to facilitate the synthesis of multiple equivalents of chiral product, significantly improving the atom economy of auxiliary-mediated synthesis [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Bornane-10,2-sultam

Dates

Explore Compound Types